molecular formula C13H17N3S B14899930 n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine

n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine

Cat. No.: B14899930
M. Wt: 247.36 g/mol
InChI Key: CVXPZGVKEMHTSV-UHFFFAOYSA-N
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Description

N1-(Benzo[d]thiazol-2-yl)-N2-cyclopropyl-N2-methylethane-1,2-diamine is a diamine derivative featuring a benzothiazole ring at the N1 position and a cyclopropyl-methyl substituent at the N2 nitrogen. This compound is hypothesized to exhibit applications in corrosion inhibition, metal coordination, or biological activity, inferred from structural analogs in the literature .

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N'-cyclopropyl-N'-methylethane-1,2-diamine

InChI

InChI=1S/C13H17N3S/c1-16(10-6-7-10)9-8-14-13-15-11-4-2-3-5-12(11)17-13/h2-5,10H,6-9H2,1H3,(H,14,15)

InChI Key

CVXPZGVKEMHTSV-UHFFFAOYSA-N

Canonical SMILES

CN(CCNC1=NC2=CC=CC=C2S1)C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with appropriate alkylating agents. For instance, the reaction of 2-amino benzothiazole with cyclopropylmethylamine under suitable conditions can yield the desired compound . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as thionyl chloride . Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, it may interact with other proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are compared below with three analogs: N1-Benzyl-N2-ethylethane-1,2-diamine, N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine, and N1-(2-aminoethyl)ethane-1,2-diamine (DETA).

Substituent Effects

  • The cyclopropyl-methyl group at N2 introduces steric bulk and electronic modulation due to the cyclopropane ring’s strain .
  • N1-Benzyl-N2-ethylethane-1,2-diamine (): The benzyl group at N1 offers aromaticity but lacks heteroatoms, reducing coordination versatility.
  • N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine () : The bromine atom on the benzothiazole ring increases molecular weight and polarizability, which may improve adsorption on metal surfaces. The diethyl substituents at N2 enhance hydrophobicity but reduce steric hindrance compared to cyclopropyl-methyl .
  • DETA () : A linear aliphatic triamine with multiple -NH- groups, enabling strong chelation with metal ions. However, it lacks aromatic systems, limiting π-based interactions .

Electronic and Steric Properties

  • Target Compound : The benzothiazole’s electron-withdrawing nature may polarize the N1 nitrogen, enhancing adsorption on metallic surfaces (relevant for corrosion inhibition). The cyclopropyl group’s strain could increase reactivity in ring-opening or substitution reactions.
  • N1-Benzyl-N2-ethylethane-1,2-diamine : The benzyl group’s electron-donating effects may reduce nitrogen basicity, limiting coordination strength compared to the target compound .
  • N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine : Bromine’s electronegativity may further polarize the benzothiazole ring, improving corrosion inhibition efficacy .
  • DETA : High electron density from multiple amines facilitates strong metal binding but increases susceptibility to oxidation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Substituents (N1, N2) Key Functional Groups Potential Applications
N1-(Benzo[d]thiazol-2-yl)-N2-cyclopropyl-N2-methylethane-1,2-diamine 234.35 (calculated) Benzo[d]thiazol-2-yl, cyclopropyl-methyl Benzothiazole, cyclopropane Corrosion inhibition, catalysis
N1-Benzyl-N2-ethylethane-1,2-diamine 178.27 Benzyl, ethyl Benzyl, aliphatic amine Organic synthesis
N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine 328.27 6-bromo-benzothiazol-2-yl, diethyl Bromobenzothiazole, diethyl Lab research
DETA 103.17 -NH-(CH2)2-NH-(CH2)2-NH2 Aliphatic triamine Corrosion inhibition

Table 2: Key Parameters from DFT Studies (Inferred from )

Compound Type Electron Density at N (e⁻/ų) HOMO-LUMO Gap (eV) Adsorption Energy (kcal/mol)
Aromatic diamines (e.g., target compound) 0.45–0.55 (estimated) 4.2–5.0 (estimated) -25 to -30 (estimated)
Aliphatic triamines (e.g., DETA) 0.60–0.65 6.5–7.0 -15 to -20

Corrosion Inhibition

DFT studies in suggest that aromatic amines with electron-withdrawing groups (e.g., benzothiazole) exhibit stronger adsorption on metal surfaces compared to aliphatic amines like DETA . The target compound’s benzothiazole moiety may facilitate π-backbonding with metal d-orbitals, enhancing inhibition efficiency. However, its cyclopropyl group’s steric bulk could reduce surface coverage compared to less hindered analogs like the diethyl-substituted derivative in .

Metal Coordination

The benzothiazole’s N and S atoms enable bidentate coordination, as seen in ’s N,O-bidentate directing groups . This property could make the compound useful in catalytic systems, though its cyclopropyl group may limit conformational flexibility compared to benzyl or ethyl substituents.

Biological Activity

The compound n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine (CAS No. 1370954-98-5) is a member of the thiazole-containing compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3S, with a molecular weight of 249.36 g/mol. The compound features a benzo[d]thiazole moiety and a cyclopropyl group, which are known to influence its biological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole moiety in this compound suggests potential efficacy against various bacterial strains. In vitro assays could be conducted to evaluate its effectiveness against Gram-positive and Gram-negative bacteria.

2. Anticancer Potential
Thiazole-containing compounds have been reported to possess anticancer properties by inducing apoptosis in cancer cells. Research on related compounds has shown that they can inhibit cell proliferation and promote cell death through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

3. Acetylcholinesterase Inhibition
Given the importance of acetylcholinesterase (AChE) in neurodegenerative diseases such as Alzheimer's, compounds with thiazole structures have been studied for their ability to inhibit AChE activity. Preliminary studies on similar compounds suggest that this compound might exhibit similar inhibitory effects, potentially leading to therapeutic applications in cognitive disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

StudyFindings
Study 1 : Synthesis and Evaluation of Thiazole DerivativesIdentified strong antimicrobial activity against E. coli and S. aureus strains .
Study 2 : Acetylcholinesterase InhibitorsDemonstrated that thiazole derivatives significantly inhibited AChE with IC50 values ranging from 5 µM to 20 µM .
Study 3 : Anticancer ActivityShowed that thiazole compounds induced apoptosis in cancer cell lines via caspase activation .

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